Cas no 2229524-31-4 (tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate)

Technical Introduction: tert-Butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate is a fluorinated carbamate derivative with a sterically hindered tert-butyl group, offering enhanced stability and selectivity in synthetic applications. The presence of both amino and fluoro substituents on the dimethylbutyl backbone provides versatility as a building block in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) protecting group ensures compatibility with a wide range of reaction conditions, facilitating controlled deprotection. Its unique structural features, including the fluorine atom, may influence electronic and steric properties, making it valuable for modulating bioactivity or material performance. This compound is particularly useful in peptide chemistry and medicinal chemistry research.
tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate structure
2229524-31-4 structure
商品名:tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate
CAS番号:2229524-31-4
MF:C12H25FN2O2
メガワット:248.337507009506
CID:6441179
PubChem ID:165826250

tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate
    • 2229524-31-4
    • tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
    • EN300-1903734
    • インチ: 1S/C12H25FN2O2/c1-10(2,3)17-9(16)15-8-12(6,7-14)11(4,5)13/h7-8,14H2,1-6H3,(H,15,16)
    • InChIKey: KPMPSAROAYSKIL-UHFFFAOYSA-N
    • ほほえんだ: FC(C)(C)C(C)(CN)CNC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 248.19000621g/mol
  • どういたいしつりょう: 248.19000621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1903734-0.25g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
0.25g
$1591.0 2023-09-18
Enamine
EN300-1903734-0.1g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
0.1g
$1521.0 2023-09-18
Enamine
EN300-1903734-10.0g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
10g
$7435.0 2023-06-01
Enamine
EN300-1903734-5g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
5g
$5014.0 2023-09-18
Enamine
EN300-1903734-0.05g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
0.05g
$1452.0 2023-09-18
Enamine
EN300-1903734-1.0g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
1g
$1729.0 2023-06-01
Enamine
EN300-1903734-2.5g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
2.5g
$3389.0 2023-09-18
Enamine
EN300-1903734-5.0g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
5g
$5014.0 2023-06-01
Enamine
EN300-1903734-0.5g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
0.5g
$1660.0 2023-09-18
Enamine
EN300-1903734-1g
tert-butyl N-[2-(aminomethyl)-3-fluoro-2,3-dimethylbutyl]carbamate
2229524-31-4
1g
$1729.0 2023-09-18

tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate 関連文献

tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate (CAS No. 2229524-31-4)

Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate, identified by its CAS number 2229524-31-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development and biochemical research. The structural features of this molecule, particularly the presence of a tert-butyl group and a fluoro substituent, contribute to its unique chemical properties and potential biological activities.

The synthesis and characterization of this compound have been subjects of extensive research due to its potential utility in the development of novel therapeutic agents. The N-2-(aminomethyl) moiety in the molecule suggests its capability to participate in various biochemical interactions, making it a valuable scaffold for medicinal chemistry investigations. Recent studies have highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drugs, including improved metabolic stability and increased binding affinity to biological targets.

In the context of contemporary pharmaceutical research, Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate has been explored for its potential role in addressing various therapeutic challenges. The combination of a bulky tert-butyl group and a fluorine atom introduces specific steric and electronic effects that can modulate the compound's interactions with biological systems. These features make it an attractive candidate for further investigation in the design of targeted therapies.

One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can fine-tune its biological activity. The presence of an amine group provides opportunities for further functionalization, enabling chemists to develop derivatives with enhanced efficacy and reduced toxicity. Such modifications are crucial in the iterative process of drug discovery, where optimizing molecular structure is key to achieving desired pharmacological outcomes.

The role of fluorine atoms in pharmaceuticals is well-documented, with numerous examples demonstrating their ability to improve drug properties. In Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate, the fluorine substituent is strategically positioned to influence both the electronic distribution and steric environment of the molecule. This can lead to improved binding interactions with biological targets, such as enzymes or receptors, which are critical for therapeutic efficacy.

Recent advancements in computational chemistry have also facilitated the study of this compound by allowing researchers to predict its behavior in various biological systems. Molecular modeling techniques can provide insights into how Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate interacts with proteins and other biomolecules, guiding the design of more effective derivatives. These computational approaches are increasingly integral to modern drug discovery pipelines.

The synthesis of Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often presents synthetic challenges due to their reactivity and sensitivity. However, recent developments in synthetic methodologies have made it possible to incorporate fluorine into complex molecules with high efficiency and selectivity. This progress has opened new avenues for exploring fluorinated carbamates like Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate.

In summary, Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate (CAS No. 2229524-31-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a tert-butyl group, a fluoro substituent, and an amine moiety provides a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds, Ter-butyl N-2-(aminomethyl)-3-fluoro-2,3-dimethylbutylcarbamate is poised to play a significant role in addressing unmet medical needs.

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